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Compound of Interest

Compound Name: Desyl chloride

Cat. No.: B177067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and subsequent reactions of Desyl chloride (2-chloro-1,2-diphenylethanone). Desyl chloride
is a versatile reagent in organic synthesis, serving as a precursor for a variety of heterocyclic

compounds and other valuable organic molecules through its reactions with various

nucleophiles.

I. Overview and Key Applications
Desyl chloride is an alpha-chloro ketone that is highly reactive towards nucleophilic

substitution. Its utility in synthetic chemistry stems from the electrophilic nature of the carbonyl

carbon and the carbon bearing the chlorine atom. Common applications include the synthesis

of N-substituted amides, esters, and azides, which are important intermediates in the

development of new pharmaceuticals and functional materials. The general reaction scheme

involves the attack of a nucleophile on the carbonyl group, followed by the displacement of the

chloride ion.

II. Experimental Protocols
A. Synthesis of Desyl Chloride from Benzoin
This protocol details the preparation of Desyl chloride from benzoin and thionyl chloride.[1]

Materials:
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Benzoin

Pyridine

Thionyl chloride (SOCl₂)

95% Ethanol

Ice

Water

Sulfuric acid or calcium chloride (for drying)

Equipment:

1-L beaker

Stirring apparatus

Water bath

Ice bath

Buchner funnel and filter flask

Drying apparatus (e.g., desiccator)

Procedure:

In a 1-L beaker, combine 100 g (0.47 mole) of benzoin and 50 g (57 cc) of pyridine.

Heat the mixture while stirring until a clear solution is obtained.

Cool the solution in an ice bath until it solidifies.

Coarsely grind the solidified mass.
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Slowly add 75 g (46 cc; 0.63 mole) of thionyl chloride to the ground solid with vigorous

stirring. Maintain the temperature by cooling in a water bath. Caution: The reaction is

exothermic and evolves sulfur dioxide and hydrogen chloride gas.

Continue stirring for approximately one hour. The mixture will initially become pasty and then

solidify into a light yellow mass.

Add water to the solid and grind it coarsely.

Filter the solid using a Buchner funnel and wash it twice by finely triturating with water,

filtering by suction after each wash.

Press the solid as dry as possible and then dry it to a constant weight over sulfuric acid or

calcium chloride. The yield of the crude product is approximately 125 g.

For purification, dissolve the crude product in 450 cc of boiling 95% ethanol.

Filter the hot solution and then cool the filtrate in running water to induce crystallization.

Collect the colorless crystals by filtration. An initial yield of approximately 77 g (melting point

66–67°C) can be obtained.

Further cooling of the mother liquor in an ice-salt mixture may yield an additional 9 g of

crystals (melting point 65–66°C).

The total yield of purified Desyl chloride is typically between 80–86 g (74–79% of the

theoretical amount).[1]

B. General Protocol for the Reaction of Desyl Chloride
with Primary Amines
This protocol describes a general method for the synthesis of N-substituted amides from Desyl
chloride and a primary amine.

Materials:

Desyl chloride
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Primary amine (e.g., aniline, benzylamine)

Triethylamine (TEA) or other suitable base

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Water

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the

primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous

solvent.

Cool the solution to 0 °C in an ice bath.

Dissolve Desyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous

solvent and add it dropwise to the cooled amine solution via a dropping funnel over 15-30

minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent (e.g., DCM) three times.

Combine the organic layers and wash successively with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization or column chromatography.

III. Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Desyl chloride and

its subsequent reactions with various nucleophiles.
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Note: Specific yield data for the reactions of Desyl chloride with aniline, benzylamine, and

sodium azide were not explicitly found in the provided search results. The conditions for the

reaction with aniline were from a rapid mass spectrometry study and may not represent bulk

synthesis yields. The conditions for the azide reaction are based on a general procedure for

acyl chlorides.
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IV. Experimental Workflow and Reaction Mechanism
A. Experimental Workflow for Desyl Chloride Reactions
The following diagram illustrates a typical experimental workflow for the synthesis of Desyl
chloride and its subsequent reaction with a nucleophile.

Synthesis of Desyl Chloride

Reaction with Nucleophile

Start: Benzoin & Pyridine Heat to Dissolve Cool to Solidify Grind Solid Add Thionyl Chloride React (1h, RT) Aqueous Workup & Filtration Dry Crude Product Recrystallize from Ethanol Desyl Chloride

Add Desyl Chloride

Use in Reaction

Start: Nucleophile & Base in Solvent Cool to 0°C React (2-16h, RT) Quench with Water Extract with Organic Solvent Wash Organic Layer Dry & Concentrate Purify Product Final Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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